molecular formula C18H20BrN3O2S2 B2638035 N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide CAS No. 681223-27-8

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Cat. No.: B2638035
CAS No.: 681223-27-8
M. Wt: 454.4
InChI Key: CHRYYZYNRNEPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a synthetic organic compound that features a thiazole ring, a bromophenyl group, and a piperidine moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a bromophenyl derivative with a thioamide under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The piperidine group can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the thiazole derivative with the piperidine derivative using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine moiety.

    Reduction: Reduction reactions could target the carbonyl group in the piperidine moiety.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong bases or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The thiazole ring and piperidine moiety could play crucial roles in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide
  • N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Uniqueness

The presence of the bromophenyl group might confer unique electronic properties or steric effects, potentially leading to different biological activities or reactivity compared to its chloro- or fluoro- analogs.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2S2/c19-14-6-4-13(5-7-14)15-10-26-18(20-15)21-16(23)11-25-12-17(24)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9,11-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRYYZYNRNEPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.